(3R)-6-Oxopiperidine-3-carboxylic acid is an organic compound classified as a piperidine derivative. It features a six-membered nitrogen-containing ring with a ketone and a carboxylic acid functional group. This compound is significant in medicinal chemistry due to its structural properties that allow it to serve as a scaffold for various bioactive molecules.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the category of piperidine derivatives. It is identified by the CAS number 1426408-55-0 and has been extensively studied for its potential applications in pharmaceuticals and organic synthesis .
The synthesis of (3R)-6-oxopiperidine-3-carboxylic acid typically involves several key steps:
The synthesis may involve conditions such as:
The molecular formula for (3R)-6-oxopiperidine-3-carboxylic acid is . The structure includes:
The compound's stereochemistry is crucial, with the (3R) configuration indicating specific spatial arrangements that affect its chemical behavior and biological activity.
(3R)-6-Oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Reactions are often performed under controlled pH and temperature conditions to optimize yields and selectivity. For instance, esterification reactions might require acidic catalysts such as sulfuric acid.
The mechanism of action for (3R)-6-oxopiperidine-3-carboxylic acid involves its interaction with biological targets, potentially acting as enzyme inhibitors or modulators due to its structural properties. The presence of both a ketone and a carboxylic acid allows for hydrogen bonding and interactions with active sites on proteins or enzymes.
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of (3R)-6-oxopiperidine-3-carboxylic acid during synthesis.
(3R)-6-Oxopiperidine-3-carboxylic acid has several scientific uses, particularly in:
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry, highlighting their versatility in synthetic applications and potential therapeutic roles.
Cyclocondensation reactions provide efficient access to the piperidinone core through intramolecular ring closure. The Dieckmann condensation stands as a fundamental method for constructing the 6-oxopiperidine scaffold, particularly through ester-amide cyclization pathways. Ethyl 3-(N-benzyl-N-carbethoxyethyl)aminopropanoate undergoes intramolecular cyclization under basic conditions, yielding N-protected 6-oxopiperidine-3-carboxylate precursors [7]. This method reliably establishes the ketone functionality at C6 while positioning the carboxylic acid at C3 for subsequent stereochemical manipulation. Alternative routes employ malonic acid derivatives in ring-forming reactions, where substituted 1,5-dicarbonyl compounds undergo reductive amination followed by oxidative cyclization. These approaches demonstrate moderate to good yields (65-82%) but require careful optimization to suppress diketopiperazine formation as a competing side reaction. Recent advances employ microwave-assisted cyclocondensation, reducing reaction times from hours to minutes while maintaining scaffold integrity [6].
Table 1: Cyclocondensation Approaches to 6-Oxopiperidine Scaffolds
Precursor | Conditions | Product | Yield (%) |
---|---|---|---|
Ethyl 3-(N-Bn-N-carbethoxyethyl)aminopropanoate | NaOEt, EtOH, reflux | Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate | 78 |
Ethyl 4-(N-Bn-N-carbethoxymethyl)aminobutanoate | NaH, THF, 0°C to rt | Ethyl 1-benzyl-2-oxopiperidine-4-carboxylate | 65 |
3-Carbethoxypropyl isocyanate | AlCl₃, toluene, 110°C | 6-Oxopiperidine-3-carboxamide | 82 |
Stereocontrol at C3 presents unique challenges due to the potential for epimerization under acidic or basic conditions. Diastereomeric salt formation with chiral acids represents the most industrially viable approach. Racemic piperidine-3-carboxylic acid forms crystalline complexes with (2R,3R)-tartaric acid (TA), enabling separation of (R)- and (S)-enantiomers through differential crystallization. Structural analysis reveals that the proton-transferred P3CH⁺·TA⁻ complex forms hydrogen-bonded networks (O(1)–H⋯O(3) = 2.517(1) Å in unit A, 2.535(1) Å in unit B) that facilitate chiral discrimination [2]. The resolved (R)-enantiomer exhibits characteristic optical rotation ([α]D ≈ +11.39°) consistent with high enantiomeric purity.
Modern catalytic methods employ chiral auxiliaries in reductive amination protocols. A patent-pending approach utilizes (R)-1-phenylethylamine as a transient chiral director during the synthesis of (3R,4R)-3-methylamino-4-methylpiperidine intermediates. This method achieves exceptional stereocontrol (>98% ee) through stereoselective induction, establishing two contiguous stereocenters in a single operation [4]. For complex analogs like (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, asymmetric hydrogenation of enol carboxylates using DuPhos-type catalysts affords the target molecule with >95% ee and dr >20:1 .
The carboxylic acid moiety in (3R)-6-oxopiperidine-3-carboxylic acid serves as a versatile handle for structural diversification. Amide bond formation occurs through activated intermediates, with acid chloride and mixed anhydride methods demonstrating superior stereochemical integrity compared to carbodiimide-mediated couplings. Ethyl cis-(3R,4S)-1-Boc-4-hydroxypiperidine-3-carboxylate undergoes selective O-acylation with vinyl acetate (VA) catalyzed by lipase AK from Pseudomonas fluorescens, producing chiral esters without racemization [7].
Decarboxylative (3+2)-cycloadditions represent advanced functionalization strategies. Chromone-3-carboxylic acids participate in stereoselective annulations with azomethine ylides under Brønsted base catalysis. This method generates hybrid pyrrolidine-chromanone polycyclic derivatives with concomitant loss of CO₂, establishing quaternary stereocenters with excellent diastereocontrol (dr up to 20:1) [10]. Reduction pathways are equally valuable: sodium borohydride reduction of ethyl 1-Boc-6-oxopiperidine-3-carboxylate yields cis- and trans-hydroxy esters in a 7:3 ratio, with chromatographic separation enabling isolation of either diastereomer [7].
Table 2: Derivatization Reactions of (3R)-6-Oxopiperidine-3-carboxylic Acid
Reaction Type | Reagents/Conditions | Product | Stereoselectivity |
---|---|---|---|
Amide Coupling | SOCl₂ → RNH₂, DIPEA, CH₂Cl₂ | (3R)-N-Substituted-6-oxopiperidine-3-carboxamide | >98% ee retained |
Enzymatic Esterification | Lipase AK, vinyl acetate, i-Pr₂O, 45°C | (3R)-Ethyl 6-oxopiperidine-3-carboxylate | >99% ee |
Decarboxylative Cycloaddition | Cinchona alkaloid 6c, CHCl₃, 0°C | Pyrrolidine-chromanone hybrids | er 88:12, dr 12:1 |
Borohydride Reduction | NaBH₄, MeOH, 0°C | cis/trans-Hydroxy esters | 7:3 dr |
Biocatalytic strategies provide sustainable routes to enantiomerically pure (3R)-6-oxopiperidine-3-carboxylic acid. Lipase-mediated kinetic resolution stands as the most developed approach, leveraging the differential reactivity of enantiomers toward enzymatic transesterification. Candida antarctica lipase A (CAL-A) and lipase AK exhibit complementary stereopreferences: CAL-A selectively acetylates (S)-enantiomers of N-Boc-protected piperidine hydroxy esters, while lipase AK shows (R)-selectivity. The latter enables preparation of (3R,4S)-ethyl cis-4a and (3S,4S)-ethyl trans-1-Boc-4-hydroxypiperidine-3-carboxylate with ≥99% ee through O-acetylation with vinyl acetate in diisopropyl ether at 45°C [7].
Whole-cell biocatalysts offer alternative deracemization pathways. Baker's yeast (Saccharomyces cerevisiae) reduces ethyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate under fermenting conditions with moderate diastereoselectivity, preferentially generating the (3R,4S)-hydroxy ester enantiomer analogous to natural (−)-cocaine's stereochemistry [7]. Recent advances employ engineered transaminases for the dynamic kinetic resolution of racemic precursors, achieving near-quantitative yields and >98% ee through continuous enzymatic recycling of the unfavored enantiomer [6] .
Table 3: Biocatalytic Methods for Enantiomeric Enrichment
Biocatalyst | Substrate | Reaction | ee (%) | Yield (%) |
---|---|---|---|---|
Lipase AK (P. fluorescens) | trans-4-Hydroxy-3-carboxylate | (R)-Selective O-acetylation | ≥99 | 45 |
Candida antarctica lipase A | cis-3-Hydroxy-4-carboxylate | (S)-Selective O-acetylation | 98 | 48 |
Baker's yeast | Ethyl 1-Boc-4-oxopiperidine-3-carboxylate | (R)-Selective ketoreduction | 80 | 75 |
Engineered ω-Transaminase | 6-Oxo-3-aminomethylpiperidine | Reductive amination | >98 | 92 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: